N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
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Description
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
A study elaborates on a chemosensor developed for Zn2+ detection using a quinoline moiety, highlighting its potential in aqueous media for environmental monitoring and biological applications. The chemosensor exhibits remarkable fluorescence enhancement upon Zn2+ binding, distinguishing Zn2+ from Cd2+ efficiently, which could have implications for water quality assessment and health-related research (Kim et al., 2016).
Synthetic Chemistry
Research on lithiation and side-chain substitution of quinolinones showcases methodologies for modifying quinoline derivatives, which are crucial for developing novel compounds with potential therapeutic applications. These synthetic strategies enable the introduction of various functional groups, expanding the chemical diversity of quinoline-based molecules (Smith et al., 2003).
Molecular Structure Studies
A study on the molecular structure, UV, IR, and NMR spectra of a new quinoline derivative emphasizes the importance of understanding the physical and chemical properties of these compounds. Such investigations are fundamental for the development of materials with specific optical properties, potentially applicable in sensors, electronics, and photonics (Shahab et al., 2015).
Corrosion Inhibition
Research on quinoxalines as corrosion inhibitors of copper in nitric acid illustrates the application of quinoline derivatives in material science and engineering. By examining the relationship between molecular structure and inhibition efficiency, such studies contribute to the development of more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014).
Anticancer Activity
The anticancer activities of quinoline compounds, their mechanisms of action, and their selective activity against various cancer drug targets are reviewed, indicating the potential of quinoline derivatives in oncology. Quinoline-based compounds have been explored for their efficacy against a range of cancer types, underlining their significance in drug discovery and development (Solomon & Lee, 2011).
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-14-10-13-7-6-11(2)12(3)16(13)19-17(14)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDUOLNPSPGQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.